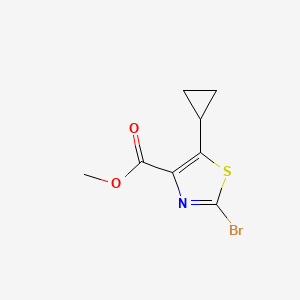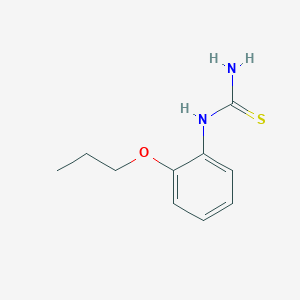
(2-プロポキシフェニル)チオ尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Propoxyphenyl)thiourea is an organosulfur compound with the molecular formula C₁₀H₁₄N₂OS. It is a derivative of thiourea, where the phenyl group is substituted with a propoxy group at the second position. This compound is known for its diverse applications in organic synthesis and pharmaceutical research.
科学的研究の応用
(2-Propoxyphenyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases.
Industry: It is utilized in the production of dyes, elastomers, and other industrial materials
作用機序
Target of Action
(2-Propoxyphenyl)thiourea is a derivative of thiourea, an organosulfur compound that has gained significant attention for its diverse biological applications Thiourea and its derivatives have been noted for their antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . These suggest a wide range of potential targets, including various enzymes and cellular structures involved in these biological processes.
Mode of Action
One of the known mechanisms of thiourea derivatives involves the inhibition of peroxidase in the thyroid gland, thus inhibiting thyroxine production . The reduced synthesis of thyroid hormone causes an increased pituitary secretion of thyrotropic hormone, leading to hyperplasia of the thyroid, which can lead to tumor formation with continuous stimulation .
Biochemical Pathways
Thiourea derivatives have been shown to catalyze a diverse variety of highly enantioselective transformations, providing a wide range of versatile organic compounds . This suggests that (2-Propoxyphenyl)thiourea may interact with multiple biochemical pathways, potentially influencing a variety of cellular processes.
Pharmacokinetics
It is known that the route of administration can significantly impact the pharmacokinetics of a drug . The most common routes are oral, intravenous, intramuscular, topical, inhalational, and intranasal . The choice of route can affect the bioavailability of the drug, which in turn influences its efficacy and potential side effects.
Result of Action
Thiourea derivatives have been associated with a wide range of biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial effects . These effects suggest that (2-Propoxyphenyl)thiourea may have a broad impact at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Propoxyphenyl)thiourea. For instance, thiourea application has been shown to enhance the tolerance of plants to heat stress . This suggests that environmental conditions such as temperature could potentially influence the action of (2-Propoxyphenyl)thiourea.
生化学分析
Biochemical Properties
(2-Propoxyphenyl)thiourea, like other thiourea derivatives, plays a significant role in biochemical reactions .
Cellular Effects
The effects of (2-Propoxyphenyl)thiourea on cells and cellular processes are complex and multifaceted. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
The metabolic pathways that (2-Propoxyphenyl)thiourea is involved in are not yet fully characterized. It is believed to interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of (2-Propoxyphenyl)thiourea and any effects on its activity or function are not yet fully characterized. It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: (2-Propoxyphenyl)thiourea can be synthesized through the reaction of 2-propoxyaniline with carbon disulfide in the presence of a base, followed by the addition of an appropriate thiourea derivative. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with high purity .
Industrial Production Methods: Industrial production of (2-Propoxyphenyl)thiourea involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound meets the required standards for pharmaceutical or industrial applications .
化学反応の分析
Types of Reactions: (2-Propoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce the corresponding amine .
類似化合物との比較
Thiourea: The parent compound, with a similar structure but without the propoxy group.
Phenylthiourea: A derivative with a phenyl group instead of the propoxy group.
Propylthiouracil: Another thiourea derivative with different substituents
Uniqueness: (2-Propoxyphenyl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
(2-propoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-2-7-13-9-6-4-3-5-8(9)12-10(11)14/h3-6H,2,7H2,1H3,(H3,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDYSMQZZUWBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2447060.png)
![4-benzyl-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2447061.png)
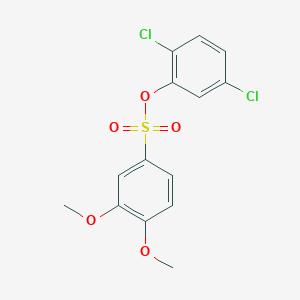
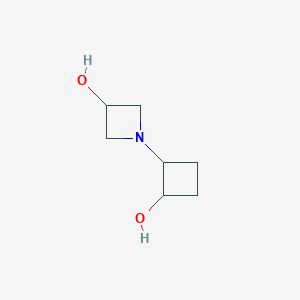
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2447068.png)
![ethyl 3-carbamoyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2447069.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)furan-3-carboxamide](/img/structure/B2447071.png)
![N-(6-butyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2447072.png)
![N-{1-[4-(dimethylsulfamoyl)phenyl]ethyl}prop-2-enamide](/img/structure/B2447073.png)
![2-[(9-methyl-9H-purin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethan-1-ol](/img/structure/B2447076.png)
![N,N-diethyl-5-(5-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine](/img/structure/B2447077.png)
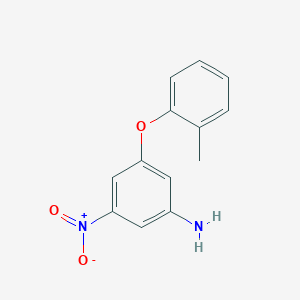
![1-(4-fluorophenyl)-3-methyl-4-oxo-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2447080.png)
